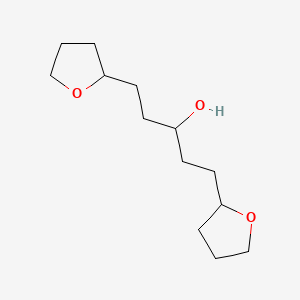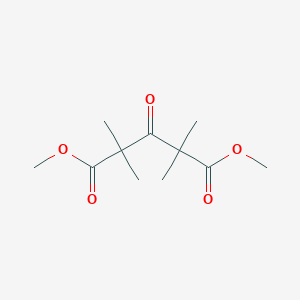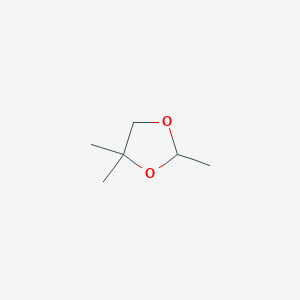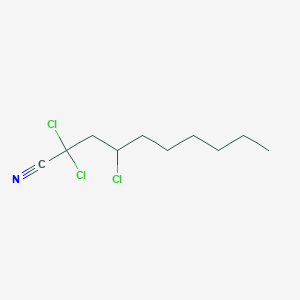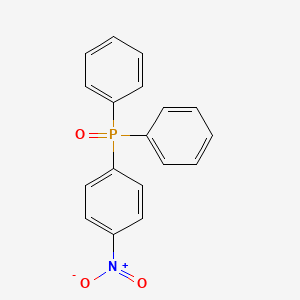
Phosphine oxide, (4-nitrophenyl)diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, (4-nitrophenyl)diphenyl- is an organic compound that belongs to the class of phosphine oxides It is characterized by the presence of a phosphine oxide group (P=O) attached to a 4-nitrophenyl group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine oxide, (4-nitrophenyl)diphenyl- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired phosphine oxide .
Another method involves the oxidation of diphenylphosphine with 4-nitrophenyl chloride using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method also provides good yields and is widely used in laboratory settings .
Industrial Production Methods
In industrial settings, the production of phosphine oxide, (4-nitrophenyl)diphenyl- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, (4-nitrophenyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphine oxide group back to the corresponding phosphine.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Substituted phosphine oxides with various functional groups.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, (4-nitrophenyl)diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of phosphine oxide, (4-nitrophenyl)diphenyl- involves its interaction with molecular targets through the phosphine oxide group. The compound can act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can then participate in various catalytic and biological processes. The nitro group on the phenyl ring also contributes to its reactivity and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, (4-nitrophenyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the nitro group, resulting in different reactivity and applications.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different steric and electronic properties.
Phenylphosphine oxide: Contains only one phenyl group, making it less sterically hindered.
Eigenschaften
CAS-Nummer |
5032-71-3 |
|---|---|
Molekularformel |
C18H14NO3P |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-4-nitrobenzene |
InChI |
InChI=1S/C18H14NO3P/c20-19(21)15-11-13-18(14-12-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
YMBMSGSGBZSAGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




